2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
CAS No.: 19055-50-6
Cat. No.: VC18334784
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19055-50-6 |
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Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
IUPAC Name | 2-(3,5-dimethoxyphenyl)indene-1,3-dione |
Standard InChI | InChI=1S/C17H14O4/c1-20-11-7-10(8-12(9-11)21-2)15-16(18)13-5-3-4-6-14(13)17(15)19/h3-9,15H,1-2H3 |
Standard InChI Key | AHLWEUWFJNAVLN-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione features a bicyclic indene-dione scaffold with two ketone groups at the 1- and 3-positions. The 2-position is substituted with a 3,5-dimethoxyphenyl group, introducing electron-donating methoxy substituents at the meta positions of the aromatic ring. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
The methoxy groups enhance the compound’s solubility in polar solvents while modulating its lipophilicity, a critical factor in drug design . Computational analyses of similar indandione derivatives suggest that the methoxy substituents participate in hydrogen bonding with biological targets, potentially enhancing binding affinity .
Synthesis and Optimization
Claisen-Schmidt Condensation
The synthesis of 2-(3,5-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione typically employs a Claisen-Schmidt condensation between 3,5-dimethoxybenzaldehyde and 1H-indene-1,3(2H)-dione. This reaction proceeds under basic conditions (e.g., NaOH or KOH) in ethanol or methanol at room temperature, yielding the target compound via dehydration .
Reaction Conditions:
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Base: Sodium hydroxide (10% w/v)
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Solvent: Ethanol (anhydrous)
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Temperature: 25°C
The reaction mechanism involves enolate formation at the α-position of the indandione, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent dehydration generates the conjugated benzylidene-indandione system.
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis to improve sustainability. Ball-milling 3,5-dimethoxybenzaldehyde and indandione with a catalytic amount of piperidine achieves comparable yields (70–72%) while reducing waste .
Physicochemical Properties
Lipophilicity and Drug-Likeness
Experimental logP values for analogous indandione derivatives range from 2.1 to 4.3, indicating moderate lipophilicity suitable for membrane permeability . The 3,5-dimethoxy substituents slightly increase hydrophilicity compared to non-polar analogs, balancing absorption and solubility.
Table 1: Comparative Lipophilicity and Rule-of-Five Compliance
Parameter | Value | Lipinski’s Rule Threshold | Compliance |
---|---|---|---|
Molecular Weight (g/mol) | 298.29 | ≤500 | Yes |
logP (ALOGP) | 3.2 ± 0.3 | ≤5 | Yes |
H-Bond Donors | 0 | ≤5 | Yes |
H-Bond Acceptors | 4 | ≤10 | Yes |
Polar Surface Area (Ų) | 65.6 | ≤140 | Yes |
Data derived from computational models (ALOGPS, Veber criteria) .
Spectral Characterization
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IR (KBr): Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (aromatic C=C).
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=7.6 Hz, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 6.45 (s, 2H, Ar-H), 3.85 (s, 6H, OCH₃) .
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¹³C NMR: δ 190.1 (C=O), 152.3 (OCH₃), 135.8–115.4 (aromatic carbons) .
Biological Activity and Mechanisms
Albumin Binding
Indandione derivatives show strong binding to human serum albumin (HSA) with association constants (Kₐ) of 10⁴–10⁵ M⁻¹, suggesting favorable pharmacokinetic profiles . The 3,5-dimethoxy substituents likely engage in hydrophobic interactions with HSA’s subdomain IIA.
Applications and Future Directions
Drug Development
The compound’s compliance with Lipinski’s and Veber’s rules positions it as a lead candidate for anticancer agents. Further optimization could focus on:
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Toxicity Reduction: Introducing hydrophilic moieties to mitigate hepatotoxicity.
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Targeted Delivery: Conjugation with nanoparticles or antibody-drug conjugates.
Materials Science
The extended π-conjugation system makes it a potential candidate for organic semiconductors or non-linear optical materials. Studies on thin-film conductivity are warranted.
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